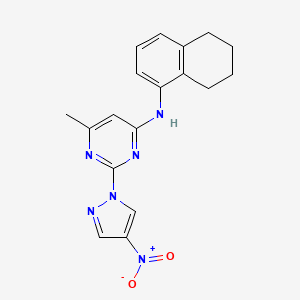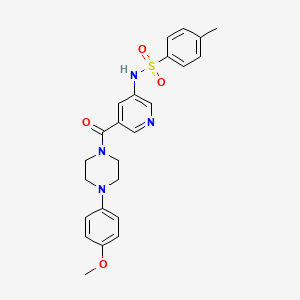
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro-pyrazole moiety and a tetrahydronaphthalene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro-Pyrazole Moiety: The nitro-pyrazole group can be introduced via nitration of a pyrazole precursor, followed by coupling with the pyrimidine core.
Attachment of the Tetrahydronaphthalene Group: The tetrahydronaphthalene group can be attached through a Friedel-Crafts alkylation reaction, using suitable catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Scientific Research Applications
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro-pyrazole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydronaphthalene group can enhance the compound’s binding affinity and stability. Overall, the compound’s effects are mediated through its ability to influence key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the tetrahydronaphthalene group.
2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine: Lacks the methyl group.
Uniqueness
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is unique due to the presence of both the nitro-pyrazole moiety and the tetrahydronaphthalene group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-methyl-2-(4-nitropyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18N6O2/c1-12-9-17(21-16-8-4-6-13-5-2-3-7-15(13)16)22-18(20-12)23-11-14(10-19-23)24(25)26/h4,6,8-11H,2-3,5,7H2,1H3,(H,20,21,22) |
InChI Key |
UAXDRXUKEXUERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266232.png)

![4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11266248.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11266252.png)
![2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11266255.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266258.png)
![2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B11266267.png)
![3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11266276.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11266279.png)
![N-(4-methylbenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11266283.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B11266300.png)
![4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266304.png)
![N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11266318.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11266326.png)
